molecular formula C11H11F4NO2 B14747190 propan-2-yl N-[2-fluoro-5-(trifluoromethyl)phenyl]carbamate CAS No. 2284-87-9

propan-2-yl N-[2-fluoro-5-(trifluoromethyl)phenyl]carbamate

Cat. No.: B14747190
CAS No.: 2284-87-9
M. Wt: 265.20 g/mol
InChI Key: SJKKIMHMGRPHDU-UHFFFAOYSA-N
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Description

Propan-2-yl N-[2-fluoro-5-(trifluoromethyl)phenyl]carbamate is an organic compound that features a carbamate functional group attached to a phenyl ring substituted with fluorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl N-[2-fluoro-5-(trifluoromethyl)phenyl]carbamate typically involves the reaction of 2-fluoro-5-(trifluoromethyl)aniline with isopropyl chloroformate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-fluoro-5-(trifluoromethyl)aniline+isopropyl chloroformatepropan-2-yl N-[2-fluoro-5-(trifluoromethyl)phenyl]carbamate+HCl\text{2-fluoro-5-(trifluoromethyl)aniline} + \text{isopropyl chloroformate} \rightarrow \text{this compound} + \text{HCl} 2-fluoro-5-(trifluoromethyl)aniline+isopropyl chloroformate→propan-2-yl N-[2-fluoro-5-(trifluoromethyl)phenyl]carbamate+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl N-[2-fluoro-5-(trifluoromethyl)phenyl]carbamate can undergo various chemical reactions, including:

    Nucleophilic substitution: The carbamate group can be targeted by nucleophiles, leading to the formation of substituted carbamates.

    Oxidation and reduction: The phenyl ring and the carbamate group can participate in oxidation and reduction reactions, altering the oxidation state of the compound.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).

Major Products Formed

    Nucleophilic substitution: Substituted carbamates.

    Oxidation: Oxidized derivatives of the phenyl ring.

    Reduction: Reduced forms of the carbamate group.

    Hydrolysis: 2-fluoro-5-(trifluoromethyl)aniline and isopropanol.

Scientific Research Applications

Propan-2-yl N-[2-fluoro-5-(trifluoromethyl)phenyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate and for its possible therapeutic effects.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of propan-2-yl N-[2-fluoro-5-(trifluoromethyl)phenyl]carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, leading to the inactivation of the enzyme. The fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • Propan-2-yl N-[4-fluoro-3-(trifluoromethyl)phenyl]carbamate
  • Propan-2-yl N-[3-fluoro-4-(trifluoromethyl)phenyl]carbamate
  • Propan-2-yl N-[2,4-difluoro-5-(trifluoromethyl)phenyl]carbamate

Uniqueness

Propan-2-yl N-[2-fluoro-5-(trifluoromethyl)phenyl]carbamate is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the phenyl ring. This positioning can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.

Properties

CAS No.

2284-87-9

Molecular Formula

C11H11F4NO2

Molecular Weight

265.20 g/mol

IUPAC Name

propan-2-yl N-[2-fluoro-5-(trifluoromethyl)phenyl]carbamate

InChI

InChI=1S/C11H11F4NO2/c1-6(2)18-10(17)16-9-5-7(11(13,14)15)3-4-8(9)12/h3-6H,1-2H3,(H,16,17)

InChI Key

SJKKIMHMGRPHDU-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)NC1=C(C=CC(=C1)C(F)(F)F)F

Origin of Product

United States

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